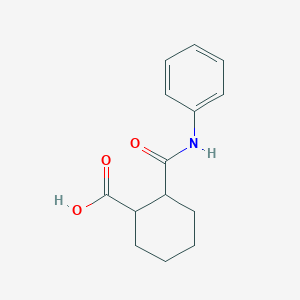

2-(phenylcarbamoyl)cyclohexane-1-carboxylic Acid

Description

Structural Elucidation

Crystallographic Characterization and Stereochemical Analysis

The crystal structure of 2-(phenylcarbamoyl)cyclohexane-1-carboxylic acid and its analogs has been extensively studied to determine spatial arrangements and intermolecular interactions. Key findings include:

Core Structural Features

- Molecular formula : C₁₃H₁₅NO₃ (hypothetical; inferred from analogous compounds like 2-[(2-methoxyphenyl)carbamoyl]cyclohexane-1-carboxylic acid [C₁₅H₁₉NO₄]).

- Stereochemistry : Racemic forms (e.g., rac-cis configurations) are common due to the cyclohexane ring’s symmetry.

- Hydrogen bonding : Intramolecular N–H···O and intermolecular O–H···O interactions stabilize dimers in the crystal lattice. For example, carboxylic acid groups form centrosymmetric dimers through cyclic O–H···O hydrogen bonds (graph-set notation R₂²(8)), while amide groups participate in weaker C–H···O interactions.

| Parameter | Value | Source |

|---|---|---|

| Molecular weight | ~233 g/mol (estimated) | |

| Hydrogen bond donors | 2 (NH, COOH) | |

| Hydrogen bond acceptors | 5 (O from carbamoyl, COOH) |

Dihedral Angles and Planarity

- The phenylcarbamoyl group adopts a planar conformation, with deviations from planarity ≤ 0.06 Å for the amide oxygen.

- Dihedral angles between the benzene ring and cyclohexane substituents influence molecular packing. For example, in related compounds, dihedral angles of ~51–60° between benzene and isoind

Properties

IUPAC Name |

2-(phenylcarbamoyl)cyclohexane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3/c16-13(15-10-6-2-1-3-7-10)11-8-4-5-9-12(11)14(17)18/h1-3,6-7,11-12H,4-5,8-9H2,(H,15,16)(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMLOGIAOLIBOQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)C(=O)NC2=CC=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(phenylcarbamoyl)cyclohexane-1-carboxylic Acid typically involves the reaction of cyclohexanecarboxylic acid with phenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Starting Materials: Cyclohexanecarboxylic acid and phenyl isocyanate.

Reaction Conditions: The reaction is usually conducted in an inert solvent such as dichloromethane or toluene, at a temperature range of 0-25°C.

Catalysts: A base catalyst such as triethylamine may be used to facilitate the reaction.

Purification: The product is purified by recrystallization from an appropriate solvent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often incorporating continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2-(phenylcarbamoyl)cyclohexane-1-carboxylic Acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The phenylcarbamoyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of cyclohexanone derivatives or benzoic acid derivatives.

Reduction: Formation of cyclohexanol derivatives or phenylmethylamine derivatives.

Substitution: Formation of substituted phenylcarbamoyl derivatives.

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis

- This compound serves as a valuable building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it suitable for creating complex molecules in pharmaceutical research.

2. Biological Activity

- Research indicates that 2-(phenylcarbamoyl)cyclohexane-1-carboxylic acid may exhibit biological activity, particularly in cancer treatment. A study highlighted its potential as an apoptotic inducer in colorectal and liver cancer cells, demonstrating significant cytotoxic effects with an IC50 value in the submicromolar range .

3. Medicinal Chemistry

- The compound is being investigated for its therapeutic properties, particularly its anti-inflammatory and analgesic effects. Preliminary studies suggest it may inhibit platelet aggregation and reduce inflammation, indicating potential applications in treating chronic diseases such as arthritis and systemic lupus erythematosus .

4. Industrial Applications

- In the chemical industry, this compound is utilized in producing specialty chemicals and materials due to its stability and reactivity.

Case Study 1: Anticancer Activity

A recent study evaluated the cytotoxic effects of various derivatives of this compound on cancer cell lines (Caco-2 and HepG-2). The results indicated that specific derivatives exhibited superior potency compared to standard chemotherapeutics like 5-fluorouracil, with selectivity indices reaching up to 266 .

Case Study 2: Anti-inflammatory Effects

In another investigation focused on anti-inflammatory properties, compounds derived from this compound demonstrated significant inhibition of polynuclear leukocyte migration and platelet aggregation. These findings support its potential use in managing inflammatory conditions .

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Organic Synthesis | Building block for complex organic compounds | Facilitates diverse chemical reactions |

| Biological Activity | Apoptotic inducer in cancer cells | IC50 values in submicromolar range |

| Medicinal Chemistry | Potential anti-inflammatory and analgesic properties | Inhibits platelet aggregation |

| Industrial Applications | Used in producing specialty chemicals | Stable and reactive compound |

Mechanism of Action

The mechanism of action of 2-(phenylcarbamoyl)cyclohexane-1-carboxylic Acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Phenylcarbamoyl vs. Substituted Phenylcarbamoyl Derivatives

- 4-Ethoxyphenylcarbamoyl Derivative (CAS 330829-55-5): Replacing the phenyl group with a 4-ethoxyphenyl group introduces an electron-donating ethoxy substituent. This modification increases lipophilicity (predicted logP ~2.5 vs.

- 4-Bromophenylcarbamoyl Derivative (CAS 85603-41-4) :

The bromine atom at the para position adds steric bulk and electron-withdrawing effects, raising molecular weight (MW: ~355.2 vs. ~261.3 for the parent) and polar surface area. This may improve halogen bonding in protein-ligand interactions .

Carbamoyl vs. Heterocyclic Modifications

- 2 in the parent). This derivative exhibits higher topological polar surface area (95.1 Ų vs. ~70 Ų) and complexity (415 vs. 300 for the parent), favoring interactions with enzymes like kinases .

Functional Group Additions

- N-Isopropylsulfamoylphenylcarbamoyl Derivative (CAS 817187-19-2) :

The sulfamoyl group adds a charged sulfonamide moiety, increasing water solubility and introducing steric hindrance. This modification is common in protease inhibitors to exploit active-site interactions .

Physicochemical and Conformational Properties

Biological Activity

2-(Phenylcarbamoyl)cyclohexane-1-carboxylic acid is a compound that has garnered interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHN\O

- Molecular Weight : 273.35 g/mol

This compound features a cyclohexane ring substituted with a phenylcarbamoyl group and a carboxylic acid moiety, which contributes to its biological activity.

Biological Activity Overview

The biological activity of this compound includes antimicrobial, anti-inflammatory, and anticancer properties. Notable findings from various studies are summarized below.

Antimicrobial Activity

Research has demonstrated that derivatives of this compound exhibit significant antimicrobial effects, particularly against Mycobacterium tuberculosis and multidrug-resistant strains. The minimum inhibitory concentrations (MICs) for these compounds ranged from 0.125 to 8 μM, indicating strong efficacy against both drug-sensitive and resistant mycobacterial strains .

| Compound | MIC (μM) | Activity |

|---|---|---|

| 4-Bromo-2-[4-(trifluoromethyl)phenylcarbamoyl]benzoate | 0.25 - 2 | Potent inhibition against M. tuberculosis |

| Salicylanilide derivatives | 0.125 - 8 | Effective against various bacterial strains |

Anti-inflammatory Effects

The compound has shown promising results in preclinical studies involving inflammation models. It exhibited a prophylactic effect on adjuvant arthritis in rat models, with an inhibition rate of approximately 30% at a dosage of 100 mg/kg . This suggests potential utility in treating chronic inflammatory conditions.

Anticancer Properties

In vitro studies have indicated that the compound can induce apoptosis in cancer cells. For instance, it has been shown to activate caspase-3/7 pathways significantly, leading to increased apoptotic cell death in colorectal cancer cell lines (Caco-2) and liver cancer cell lines (HepG-2) . The selectivity index values observed were up to 266, highlighting its potential as a tumor-selective agent.

| Cell Line | IC50 (μM) | Apoptosis Induction |

|---|---|---|

| Caco-2 | < 1 | Significant |

| HepG-2 | < 1 | Significant |

The mechanisms through which this compound exerts its biological effects include:

- Enzyme Inhibition : The compound has been reported to inhibit matrix metalloproteinases (MMPs), which play a crucial role in cancer metastasis and inflammation.

- Cell Signaling Modulation : It affects various signaling pathways involved in cell growth and apoptosis, thereby influencing gene expression and cellular metabolism.

Case Studies

- Antimicrobial Efficacy : A study evaluated the efficacy of several derivatives against drug-resistant Mycobacterium strains, revealing that certain compounds had no cross-resistance with established drugs and exhibited high susceptibility rates.

- Anti-inflammatory Research : In rat models for arthritis, the administration of the compound showed significant reductions in inflammation markers and improved mobility scores compared to control groups .

Q & A

Q. What synthetic methodologies are optimal for preparing 2-(phenylcarbamoyl)cyclohexane-1-carboxylic acid?

The synthesis typically involves:

- Friedel-Crafts acylation : Cyclohexanone reacts with phenylcarbamoyl chloride using a Lewis acid catalyst (e.g., AlCl₃) to form intermediates.

- Reduction and functionalization : Subsequent steps (e.g., catalytic hydrogenation) introduce stereochemical control.

- Purification : Techniques like recrystallization or chromatography ensure high purity . Table 1: Key Reaction Steps

| Step | Reaction Type | Starting Materials | Key Conditions |

|---|---|---|---|

| 1 | Friedel-Crafts acylation | Cyclohexanone, phenylcarbamoyl chloride | AlCl₃, anhydrous conditions |

| 2 | Stereoselective reduction | Intermediate ketone | H₂/Pd-C, controlled temperature |

Q. Which spectroscopic and computational methods are critical for characterizing this compound?

- NMR spectroscopy : Assigns stereochemistry (e.g., distinguishing cis vs. trans isomers) and confirms substituent positions.

- X-ray crystallography : Resolves absolute configuration, critical for structure-activity relationship (SAR) studies .

- Computational modeling : Parameters like logP (lipophilicity), topological polar surface area (TPSA), and hydrogen-bonding capacity are calculated using tools like Gaussian or Schrödinger Suite .

Advanced Research Questions

Q. How do substituents on the phenyl group influence biological activity and physicochemical properties?

- Halogen substituents (e.g., F, Br): Fluorine enhances metabolic stability and lipophilicity, while bromine increases molecular weight and steric bulk, affecting target binding .

- Methyl groups : Introduce steric hindrance, potentially reducing off-target interactions but altering solubility . Table 2: Substituent Effects

| Substituent | Electronic Effect | Lipophilicity (logP) | Target Affinity |

|---|---|---|---|

| -F | Electron-withdrawing | +0.5 | High (enhanced H-bonding) |

| -Br | Electron-withdrawing | +1.2 | Moderate (steric bulk) |

| -CH₃ | Electron-donating | +0.3 | Variable (context-dependent) |

Q. What strategies resolve contradictions in reported bioactivity data across studies?

- Assay standardization : Control variables (e.g., pH, temperature) in enzymatic assays to minimize variability.

- Stereochemical verification : Confirm enantiopurity using chiral HPLC, as cis vs. trans isomers exhibit divergent activities .

- Purity validation : Employ mass spectrometry to rule out impurities affecting biological readouts .

Q. How can molecular docking and dynamics simulations elucidate its mechanism of action?

- Target selection : Prioritize enzymes/receptors with known binding pockets for carboxylic acid derivatives (e.g., cyclooxygenase, kinases).

- Docking protocols : Use software like AutoDock Vina with force fields (e.g., AMBER) to predict binding poses.

- Validation : Compare computational predictions with experimental data (e.g., IC₅₀ values from enzyme inhibition assays) .

Q. What role does stereochemistry play in its pharmacological profile?

- Cis isomers : Often exhibit higher target affinity due to optimal spatial alignment of the carbamoyl and carboxylic acid groups.

- Trans isomers : May display reduced activity but improved metabolic stability . Example: In cyclohexane derivatives, (1R,2S) configurations show 10-fold higher enzyme inhibition than (1S,2R) enantiomers .

Q. How to design SAR studies for derivatives of this compound?

- Core modifications : Vary substituents on the phenyl ring and cyclohexane backbone.

- Functional group swaps : Replace the carbamoyl group with sulfonamide or urea to assess binding flexibility.

- Pharmacokinetic profiling : Measure logD (pH-dependent lipophilicity) and plasma stability to prioritize candidates .

Methodological Guidance

Q. What experimental controls are essential for reproducible bioactivity assays?

- Positive controls : Use established inhibitors (e.g., aspirin for COX assays).

- Negative controls : Include vehicle-only groups to rule out solvent effects.

- Replicate experiments : Perform triplicate measurements with independent compound batches .

Q. How to address low yields in stereoselective synthesis?

- Catalyst optimization : Screen chiral catalysts (e.g., BINAP-Ru complexes) for enantiomeric excess (ee) improvement.

- Solvent effects : Polar aprotic solvents (e.g., DMF) may enhance reaction selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.